3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride

Catalog No.
S3393027
CAS No.
1521955-76-9
M.F
C11H15ClFNO
M. Wt
231.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride

CAS Number

1521955-76-9

Product Name

3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride

IUPAC Name

3-[(2-fluorophenyl)methoxy]pyrrolidine;hydrochloride

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

InChI

InChI=1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H

InChI Key

UBUSCQJWXFTMQJ-UHFFFAOYSA-N

SMILES

C1CNCC1OCC2=CC=CC=C2F.Cl

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2F.Cl

3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride is a synthetic organic compound characterized by the molecular formula C11H15ClFNOC_{11}H_{15}ClFNO. This compound features a pyrrolidine ring linked to a 2-fluorobenzyl group via an ether bond (the oxygen atom) . The presence of the fluorine atom in the benzyl group is significant, as it can influence the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry .

  • Oxidation: The compound can be oxidized to yield ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions, typically involving nucleophilic substitution reactions with reagents like sodium methoxide .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium methoxide in methanol.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine compounds .

3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride has been studied for its potential biological activities, particularly in relation to neurological disorders. It is believed to interact with neurotransmitter systems in the brain, potentially influencing synaptic transmission and neuronal communication. The exact molecular targets and pathways are still being investigated, but there is interest in its role as a biochemical probe and its potential applications in drug development for conditions such as Alzheimer’s disease and Parkinson’s disease .

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride typically involves several key steps:

  • Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl alcohol, is reacted with a suitable protecting group to form a protected intermediate.
  • Pyrrolidine Derivative Formation: The protected intermediate is then reacted with pyrrolidine under basic conditions to yield the desired pyrrolidine derivative.
  • Deprotection and Hydrochloride Formation: Finally, the protecting group is removed, and the resulting compound is treated with hydrochloric acid to produce the hydrochloride salt .

Industrial Production Methods

In industrial settings, production methods may involve large-scale synthesis using automated reactors. This includes careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification techniques such as crystallization are often employed to ensure high-quality final products .

3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride has several applications across various fields:

  • Scientific Research: It serves as a building block for synthesizing more complex organic molecules and is utilized in studies related to enzyme inhibition and receptor binding.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic effects in treating neurological disorders.
  • Industrial Use: It is employed in producing specialty chemicals and materials due to its unique chemical properties .

Research into the interaction of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride with biological macromolecules has indicated that it may modulate specific neurotransmitter systems. Its interactions with enzymes or receptors could alter their activity, leading to various biological effects. Further studies are necessary to elucidate these mechanisms fully .

Several compounds share structural similarities with 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride. These include:

  • 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride
  • 3-[(2-Bromobenzyl)oxy]pyrrolidine hydrochloride
  • 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride

Uniqueness

The uniqueness of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride lies primarily in the presence of the fluorine atom within the benzyl group. This substitution can significantly affect its reactivity, stability, and interactions with biological targets compared to its analogs that contain chlorine or bromine instead of fluorine .

Nucleophilic Substitution Strategies for Pyrrolidine Functionalization

The pyrrolidine ring serves as a versatile scaffold for functionalization due to its inherent nucleophilicity and conformational flexibility. In the synthesis of 3-[(2-fluorobenzyl)oxy]pyrrolidine, the oxygen atom at the 3-position of pyrrolidine acts as a nucleophile, enabling alkylation with 2-fluorobenzyl electrophiles. Recent studies highlight the efficacy of DABCO (1,4-diazabicyclo[2.2.2]octane) as a base in promoting intramolecular hydride transfer and subsequent nucleophilic addition. For instance, redox-neutral conditions using quinone monoacetal as an oxidizing agent and DABCO in toluene at 60°C have been shown to facilitate α-functionalization of pyrrolidines with yields exceeding 70%.

A critical factor in this step is the selection of solvents and bases to minimize side reactions such as over-alkylation or ring-opening. Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for their ability to stabilize transition states without participating in side reactions. Table 1 summarizes optimized conditions for nucleophilic substitution reactions targeting pyrrolidine derivatives.

Table 1: Reaction Conditions for Pyrrolidine Oxygen-Alkylation

BaseSolventTemperature (°C)Yield (%)
DABCOToluene6072
K₂CO₃DMF8065
NaHTHF2558

Mechanistic studies suggest that the reaction proceeds via a cyclic iminium ion intermediate (II), which is captured by the 2-fluorobenzyl electrophile to form the desired ether linkage. Competing pathways, such as enamine tautomerization or Pictet–Spengler cyclization, are suppressed by maintaining stoichiometric control of the nucleophile and electrophile.

Fluorobenzyl Group Incorporation Through Catalytic Coupling Reactions

Recent advancements emphasize catalytic coupling strategies to enhance regioselectivity. For example, aluminum chloride (AlCl₃)-mediated Friedel-Crafts alkylation has been employed to direct the 2-fluorobenzyl group to the pyrrolidine oxygen with minimal byproduct formation. A representative protocol involves dissolving 2-fluorobenzyl chloride and pyrrolidine derivatives in 1,2-dichloroethane, followed by slow addition of AlCl₃ and refluxing for 2 hours. This method yields the coupled product in 85% purity after aqueous workup and chromatographic purification.

Table 2: Catalytic Coupling Parameters for 2-Fluorobenzyl Introduction

CatalystSolventTime (h)Yield (%)
AlCl₃1,2-Dichloroethane285
BF₃·Et₂ODichloromethane478
NoneToluene1262

The electronic effects of the fluorine atom at the ortho position enhance the electrophilicity of the benzyl carbon, facilitating nucleophilic attack by the pyrrolidine oxygen. Computational studies corroborate that the fluorine substituent reduces the energy barrier for the transition state by 12–15 kJ/mol compared to non-fluorinated analogs.

Hydrochloride Salt Formation: Solvent Selection and Crystallization Optimization

The final step involves converting the free base of 3-[(2-fluorobenzyl)oxy]pyrrolidine into its hydrochloride salt to improve stability and solubility. This is typically accomplished by treating the free base with hydrogen chloride (HCl) gas or a concentrated HCl solution in a polar solvent such as ethanol or isopropanol. The choice of solvent critically influences crystal morphology and purity. For instance, ethanol-water mixtures (9:1 v/v) produce needle-like crystals with >99% purity, while acetone yields smaller, irregular crystals with residual solvent inclusion.

Table 3: Solvent Systems for Hydrochloride Crystallization

SolventCrystal MorphologyPurity (%)
Ethanol/WaterNeedles99.5
AcetoneIrregular97.2
Diethyl EtherPlatelets98.8

Process optimization studies recommend slow cooling rates (0.5°C/min) to maximize crystal size and minimize defects. Additionally, seeding with pre-formed hydrochloride crystals reduces nucleation time by 40%. The hydrochloride salt is isolated via vacuum filtration and dried under reduced pressure at 50°C to prevent deliquescence.

The structure-activity relationship profiling of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride reveals critical insights into the molecular basis of its biological activity [1] [2] [3]. This compound, with the molecular formula C11H15ClFNO and molecular weight of 231.69 g/mol, represents a sophisticated example of how specific structural modifications can influence pharmacological properties [1] [7]. The pyrrolidine scaffold serves as a versatile framework that provides enhanced three-dimensional coverage due to its non-planarity and pseudorotation characteristics [10].

Electronic Effects of Ortho-Fluorine Substitution on Benzyl Moiety

The ortho-fluorine substitution on the benzyl moiety of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride introduces distinctive electronic characteristics that significantly impact the compound's biological activity [6] [15] [22]. The fluorine atom at the ortho position exhibits a unique dual electronic nature, functioning as both a mild electron-withdrawing group through inductive effects and a resonance electron donor through its lone pair interactions [6] [25].

The Hammett sigma constant for ortho-fluorine substitution demonstrates a value of -0.07, indicating a mild electron-withdrawing effect combined with resonance donation capabilities [22]. This contrasts markedly with meta-fluorine (σ = 0.34) and para-fluorine (σ = 0.06) substitutions, which exhibit predominantly electron-withdrawing characteristics [22] [25]. The ortho-fluorine's electronegativity of 4.0 creates a significant dipole moment that influences the overall electronic distribution within the benzyl system [15] [17].

Table 1: Electronic Effects of Ortho-Fluorine Substitution on Benzyl Moiety

Substituent PositionHammett σ ValueElectronic EffectBond Length C-F (Å)ElectronegativityRelative Binding Affinity
Ortho-Fluorine-0.07Mild withdrawing + resonance donation1.354.01.00
Meta-Fluorine0.34Withdrawing1.354.00.65
Para-Fluorine0.06Mild withdrawing1.354.00.75
Unsubstituted0.00ReferenceN/AN/A0.45
Ortho-Chlorine0.23WithdrawingN/A3.00.80
Ortho-Methyl-0.17DonatingN/A2.50.30

The ortho-fluorine substitution demonstrates superior binding affinity compared to other positional isomers and alternative substituents [15]. Research indicates that the ortho-fluorine creates stabilizing intramolecular interactions, including potential hydrogen bonding with adjacent functional groups, which contributes to enhanced molecular stability and target binding [6] [15]. The carbon-fluorine bond length of 1.35 Å represents optimal spatial positioning for these interactions while maintaining the compound's overall geometric integrity [15].

Computational studies reveal that ortho-fluorination increases the electron density at the ipso carbon atom while simultaneously creating delocalization opportunities through sigma-star carbon-fluorine orbital interactions [15]. This electronic configuration enhances the compound's ability to form favorable interactions with biological targets, resulting in improved binding affinity and selectivity profiles [15] [17].

Conformational Analysis of Pyrrolidine-Oxygen Linker Geometry

The pyrrolidine-oxygen linker represents a critical structural element that governs the conformational flexibility and spatial orientation of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride [9] [10] [18]. The five-membered pyrrolidine ring exhibits characteristic pseudorotation behavior, allowing the molecule to adopt multiple conformational states with relatively low energy barriers [10] [31].

Conformational analysis reveals that the pyrrolidine-oxygen-benzyl linkage preferentially adopts an anti-conformation with torsion angles of approximately 180° for the pyrrolidine-oxygen bond and 65° for the oxygen-benzyl connection [11] [18]. This geometric arrangement minimizes steric interactions while optimizing electronic overlap between the pyrrolidine nitrogen lone pair and the ether oxygen atom [18] [23].

Table 2: Conformational Analysis of Pyrrolidine-Oxygen Linker Geometry

Linker TypeTorsion Angle φ1 (°)Torsion Angle φ2 (°)Energy Barrier (kcal/mol)Preferred ConformationFlexibility IndexBinding Affinity (nM)
Pyrrolidine-O-Benzyl180652.8Anti0.8512
Pyrrolidine-N-Benzyl165854.5Gauche0.6545
Pyrrolidine-CH2-Benzyl175703.2Anti0.7525
Pyrrolidine-S-Benzyl170753.8Gauche0.7035

The oxygen linker demonstrates exceptional conformational flexibility with a flexibility index of 0.85, significantly higher than alternative linking strategies [18]. The energy barrier for conformational interconversion measures 2.8 kcal/mol, indicating facile rotation around the critical bonds under physiological conditions [9] [18]. This flexibility enables the molecule to adopt optimal binding conformations when interacting with diverse biological targets [10] [18].

Dynamic molecular simulations indicate that the pyrrolidine ring preferentially adopts an envelope conformation with the carbon atom bearing the oxygen substituent in the pseudo-equatorial position [10] [23]. This spatial arrangement minimizes unfavorable gauche interactions while maintaining optimal orbital overlap for electronic stabilization [10]. The ether oxygen atom serves as both a conformational anchor and a potential hydrogen bond acceptor, contributing to the molecule's overall binding affinity [18].

The pyrrolidine nitrogen atom's hybridization state influences the overall molecular geometry, with the sp3 character promoting three-dimensional molecular coverage [10]. The non-planarity of the pyrrolidine ring, combined with the flexible ether linkage, creates a molecular architecture capable of accessing diverse binding sites and conformational states [9] [10].

Comparative Bioisosteric Replacement Studies of Oxygen Bridge

Bioisosteric replacement studies of the oxygen bridge in 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride provide valuable insights into the structure-activity relationships governing this molecular class [16] [26] [27]. The ether oxygen atom serves multiple functions, including conformational control, electronic modulation, and potential hydrogen bonding interactions [18] [26].

Systematic replacement of the oxygen bridge with alternative heteroatoms reveals distinct patterns in biological activity and physicochemical properties [26] [27] [28]. Nitrogen replacement through secondary amine formation creates a bioisosteric analogue with altered electronic characteristics and additional hydrogen bonding capabilities [26] [27]. The nitrogen replacement demonstrates reduced binding affinity (35 nM versus 12 nM for oxygen) due to increased basicity and altered geometric constraints [27].

Table 3: Comparative Bioisosteric Replacement Studies of Oxygen Bridge

Bridge TypeAtomic Radius (Å)ElectronegativityH-Bond AcceptorH-Bond DonorLipophilicity (LogP)Binding Affinity (IC50 nM)Metabolic Stability (%)
Oxygen (-O-)0.663.5YesNo1.21278
Nitrogen (-NH-)0.703.0Yes/NoYes0.83565
Sulfur (-S-)1.042.5WeakNo1.82885
Methylene (-CH2-)N/A2.5NoNo2.14592
Direct BondN/AN/ANoNo2.58588

Sulfur replacement creates a thioether analogue with significantly altered electronic and steric properties [26] [28]. The larger atomic radius of sulfur (1.04 Å versus 0.66 Å for oxygen) introduces conformational constraints while reducing electronegativity from 3.5 to 2.5 [28]. Despite these changes, the sulfur analogue maintains reasonable binding affinity (28 nM) and demonstrates enhanced metabolic stability (85% versus 78% for oxygen) [24] [28].

Methylene replacement eliminates heteroatom interactions entirely, creating a purely hydrocarbon linkage [26]. This modification results in increased lipophilicity (LogP 2.1 versus 1.2 for oxygen) but significantly reduced binding affinity (45 nM) [24] [26]. The absence of heteroatom-mediated electronic effects diminishes the compound's ability to form favorable interactions with polar binding sites [26].

Complete elimination of the bridge through direct bond formation represents the most dramatic structural modification [19] [26]. This approach maximizes lipophilicity (LogP 2.5) and metabolic stability (88%) but severely compromises binding affinity (85 nM) [19] [24]. The rigid direct connection eliminates conformational flexibility, preventing optimal geometric complementarity with biological targets [18] [19].

The oxygen bridge emerges as the optimal linking strategy, providing an ideal balance of electronic properties, conformational flexibility, and binding affinity [18] [26]. The ether oxygen's moderate electronegativity (3.5) and hydrogen bond accepting capability create favorable interactions without introducing excessive polarity or metabolic liability [26] [27]. The small atomic radius permits close approach to binding sites while maintaining conformational freedom essential for induced-fit binding mechanisms [18] [26].

Table 4: Physicochemical Properties of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride

ParameterValue
Molecular Weight231.69
Polar Surface Area12.29
Rotatable Bonds4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Solubility (μg/mL)125
Permeability (cm/s)3.2 × 10⁻⁶

The pharmacological characterization of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride reveals significant interactions with dopamine receptor subtypes, particularly within the dopamine 2-like receptor family. Comprehensive binding studies demonstrate that pyrrolidine-containing compounds exhibit preferential affinity for dopamine 2 receptor (D2R) and dopamine 3 receptor (D3R) subtypes [1] [2].

The benzamide scaffold, structurally related to 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride, has been extensively characterized for its dopamine receptor binding properties. Research utilizing fallypride-based bitopic ligands reveals that pyrrolidine modifications significantly influence receptor selectivity profiles [1] [2]. The incorporation of fluorobenzyl substituents enhances binding affinity through specific interactions with key amino acid residues within the orthosteric binding site [3].

Molecular dynamics simulations indicate that the pyrrolidine nitrogen forms critical hydrogen bonds with aspartic acid residues, specifically Asp110 in D3R and Asp114 in D2R [4] [3]. The 2-fluorobenzyl moiety contributes to receptor selectivity through π-π stacking interactions with aromatic residues in the transmembrane domains [1]. Distance measurements between the protonated pyrrolidine nitrogen and these critical aspartic acid residues range from 3.16 to 3.84 Ångströms, with shorter distances correlating with higher binding affinity [1].

Table 1: Dopamine Receptor Subtype Binding Affinity Profile

Receptor SubtypeBinding Affinity (Ki nM)Selectivity Ratio (vs D2)Binding SiteReference
D2 (high affinity)0.8-2.51.0Orthosteric [1] [2]
D2 (low affinity)15-3010-15Orthosteric [1] [2]
D30.6-3.40.3-2.0Orthosteric [1] [2]
D1>1000>400Orthosteric [5]
D4>500>200Orthosteric [5]
D5>1000>400Orthosteric [5]

The structure-activity relationship analysis reveals that compounds with small alkyl groups containing heteroatoms demonstrate improved D3R versus D2R selectivity [1]. However, increasing steric bulk in secondary binding fragments increases the distance between the pyrrolidine nitrogen and Asp110, thereby reducing D3R affinity [1]. The optimal compound identified in related studies exhibited a 2-aminoethoxy substituent, suggesting that small substituents in the secondary binding site may improve D3R selectivity of pyrrolidine-based benzamides [1].

Computational modeling demonstrates that substitution of the pyrrolidine ring increases the distance and frequency of interaction with Asp110, which explains the reduction in D3R affinity since this interaction is critical for receptor binding [1]. The binding poses reveal that compounds are shifted toward the secondary binding site in the binding pocket, resulting in weaker interactions with the crucial aspartic acid residue compared to unsubstituted analogs [1].

Serotonergic System Modulation: 5-HT Receptor Family Interactions

The serotonergic receptor binding profile of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride encompasses multiple 5-hydroxytryptamine receptor subtypes, with varying degrees of affinity and functional activity. Fluorinated pyrrolidine derivatives demonstrate significant interactions across the serotonin receptor family, particularly with 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT6 receptor subtypes [6] [7].

The binding affinity studies reveal that spiro[pyrrolidine-3,3′-oxindoles] and related fluorobenzyl derivatives exhibit nanomolar to micromolar binding affinities across serotonin receptor subtypes [7]. The 5-HT6 receptor demonstrates the highest affinity for certain pyrrolidine derivatives, with Ki values ranging from 0.19 to 16.54 μM [7]. The introduction of fluorobenzyl substituents modulates receptor selectivity, with 2-fluorobenzyl derivatives showing distinct binding profiles compared to 3- and 4-fluorobenzyl analogs [7].

Structure-activity relationship investigations indicate that the fluorobenzyl substitution pattern significantly influences serotonin receptor binding affinity [8] [7]. The 4-substituted analogues of phenylisopropylamine derivatives demonstrate that binding affinity correlates with the lipophilicity of the substituent, with fluorine substitution enhancing membrane permeability and receptor interactions [8] [9]. The electron-withdrawing properties of fluorine atoms contribute to enhanced binding through favorable electrostatic interactions with receptor binding sites [9].

Table 2: Serotonergic System Modulation - 5-HT Receptor Family Interactions

Receptor SubtypeBinding Affinity (Ki μM)Functional ActivitySelectivity IndexPrimary SignalingReference
5-HT1A7.07-12.08Partial agonistMediumGi/Go [7]
5-HT1B0.398-25.12AntagonistLowGi/Go [10]
5-HT1D0.398-25.12AntagonistLowGi/Go [10]
5-HT2A1.12-53.89Weak agonistLowGq/G11 [7] [10]
5-HT2B26.85-91.20Weak agonistLowGq/G11 [10]
5-HT2C0.19-9.49Selective antagonistHighGq/G11 [7] [10]
5-HT60.19-16.54Selective antagonistHighGs [7]
5-HT71.09-78.93Weak agonistMediumGs [7] [10]

The molecular basis for serotonin receptor interactions involves multiple binding determinants within the transmembrane domains. The aspartate residue at position 3.32 serves as the primary ionic interaction site for the protonated pyrrolidine nitrogen, analogous to dopamine receptor binding [10]. The serine microdomain in transmembrane domain 5 contributes to binding affinity through hydrogen bond formation, although this interaction is less dominant in the absence of catechol functionality [10].

Research on 5-HT2C receptor-selective compounds reveals that pyrrolidine-based ligands can achieve remarkable selectivity through specific binding interactions [11] [10]. The binding pocket accommodates the fluorobenzyl substituent through hydrophobic interactions with phenylalanine and tryptophan residues, while the pyrrolidine nitrogen forms critical electrostatic interactions with conserved aspartic acid residues [10]. The compound SB-242084 demonstrates that pyrrolidine derivatives can achieve nanomolar affinity for 5-HT2C receptors with over 100-fold selectivity versus other serotonin receptor subtypes [12] [10].

Functional studies indicate that fluorobenzyl pyrrolidine derivatives primarily act as antagonists at most serotonin receptor subtypes, with some compounds displaying partial agonist activity at 5-HT1A receptors [6] [7]. The antagonist activity correlates with the ability to block serotonin-induced calcium mobilization and cyclic adenosine monophosphate accumulation in cellular assays [12]. The selectivity for 5-HT2C and 5-HT6 receptors suggests potential therapeutic applications in neurological and psychiatric disorders where these receptor subtypes play critical roles [7].

Chemokine Receptor CCR5 Binding Dynamics

The interaction of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride with CC chemokine receptor type 5 (CCR5) represents a significant pharmacological target, particularly relevant for antiviral and anti-inflammatory therapeutic applications. Pyrrolidine-containing compounds have demonstrated potent CCR5 antagonist activity, with nanomolar binding affinities achieved through specific interactions with the receptor's transmembrane domains [13] [14].

The CCR5 receptor structure comprises seven transmembrane domains interconnected by extracellular and intracellular loops, with the binding pocket formed primarily by transmembrane domains 1, 2, 3, and 7 [15] [16]. Molecular docking studies reveal that pyrrolidine derivatives bind to this pocket through multiple interaction modes, including direct orthosteric binding and allosteric modulation [16] [17]. The tertiary nitrogen of the pyrrolidine ring forms critical salt bridge contacts with glutamic acid 283 (Glu283) at distances ranging from 3.97 to 4.87 Ångströms [16] [17].

Structure-activity relationship studies of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists demonstrate that specific substitution patterns significantly influence binding affinity and antiviral activity [13] [18]. The incorporation of fluorinated aromatic systems enhances binding affinity through favorable interactions with hydrophobic residues within the CCR5 binding pocket [13]. Research indicates that compounds with 4-aminoheterocycle substituted piperidine side chains achieve binding affinities in the low nanomolar range, with compound 4a demonstrating a Ki value of 1.8 nM [18].

Table 3: Chemokine Receptor CCR5 Binding Dynamics

Binding ParameterKi Value (nM)Binding ModeKey InteractionsResidence Time (min)Reference
Orthosteric Site Affinity5.3-12.0Direct competitionGlu283, Trp8615-45 [16] [14] [17]
Allosteric Site Affinity45-120Allosteric modulationPhe112, Ile198120-350 [16] [14]
Competitive Inhibition3.2-8.7ReversibleTyr37, Tyr10825-85 [17]
Non-competitive Inhibition25-65IrreversibleMet287, Leu255180-420 [19]
Functional Antagonism15-45FunctionalTM1-3, TM790-180 [13] [18]

The binding dynamics of CCR5 antagonists involve multiple interaction sites within the receptor structure. The primary binding site encompasses residues from transmembrane domains 1, 2, 3, and 7, with key interactions involving Tyr37, Trp86, Tyr108, Phe112, Ile198, Trp248, Tyr251, Leu255, and Glu283 [17] [19]. Additional binding sites have been identified in transmembrane domains 4, 5, and 6, particularly for compounds like TAK-220, which requires distinct residues Gly163 and Ile198 for inhibitory activity [19].

Molecular modeling studies reveal that successful CCR5 antagonists adopt specific binding conformations that maximize interactions with both hydrophobic and hydrophilic residues within the receptor binding pocket [16] [14]. The fluorobenzyl moiety of pyrrolidine derivatives contributes to binding affinity through π-π stacking interactions with aromatic residues and favorable van der Waals contacts with hydrophobic amino acids [14]. The pyrrolidine ring provides the necessary basic nitrogen for electrostatic interactions with Glu283, which serves as an anchor point for high-affinity binding [16] [17].

The residence time of CCR5 antagonists varies significantly based on their binding mode and molecular structure. Orthosteric site binders typically exhibit shorter residence times (15-45 minutes), while allosteric modulators demonstrate extended residence times (120-350 minutes) [16] [14]. This kinetic behavior correlates with the reversibility of binding and the dissociation rate constants, which are critical determinants of pharmacological activity and therapeutic efficacy [14].

Dates

Last modified: 08-19-2023

Explore Compound Types